molecular formula C13H13F3N2O2 B1401432 1-Isopropyl-2-trifluoromethyl-1H-benzoimidazole-5-carboxylic acid methyl ester CAS No. 1390621-32-5

1-Isopropyl-2-trifluoromethyl-1H-benzoimidazole-5-carboxylic acid methyl ester

Cat. No. B1401432
CAS RN: 1390621-32-5
M. Wt: 286.25 g/mol
InChI Key: NVYYVIVFAOUJIV-UHFFFAOYSA-N
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Description

“1-Isopropyl-2-trifluoromethyl-1H-benzoimidazole-5-carboxylic acid methyl ester” is a chemical compound with the molecular formula C13H13F3N2O2 . It is a derivative of benzimidazole, a heterocyclic aromatic organic compound .


Molecular Structure Analysis

The molecular structure of this compound includes a benzimidazole core, which is a bicyclic heteroarene, a type of aromatic organic compound. It also has isopropyl and trifluoromethyl groups attached to the benzimidazole core .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 272.23 . It is a solid at room temperature . The boiling point is 174-178 degrees Celsius .

Scientific Research Applications

Pharmaceutical Research and Drug Development

This compound is a valuable intermediate in the synthesis of various benzimidazole derivatives . Benzimidazoles are prominent scaffolds in pharmaceutical chemistry due to their wide range of biological activities. They are found in numerous therapeutic agents used for treating diseases such as ulcers, hypertension, and viral infections . The trifluoromethyl group in this compound could enhance the binding affinity and metabolic stability when incorporated into drug molecules.

Material Science

In material science, the compound’s unique structure could be utilized in the development of organic semiconductors . Its rigid planar structure and potential for electron delocalization make it a candidate for use in organic light-emitting diodes (OLEDs) and photovoltaic cells .

Agricultural Chemistry

The benzimidazole ring is a core structure in many fungicides and pesticides . The addition of the trifluoromethyl group can lead to compounds with improved pesticidal properties, offering protection for crops against a variety of fungal diseases and pests .

Chemical Synthesis

This compound can serve as a precursor in the synthesis of more complex benzimidazole derivatives. It can undergo various chemical reactions, including alkylation, acylation, and oxidation , to yield new compounds with potential applications in different fields of chemistry .

Biological Studies

Benzimidazole derivatives exhibit a range of biological activities and are studied for their potential as enzyme inhibitors . They can be designed to target specific enzymes in pathogens, making them interesting candidates for the development of new antibacterial and antifungal agents .

Analytical Chemistry

Due to its distinctive chemical structure, this compound can be used as a chromatographic standard to help identify and quantify similar compounds in complex mixtures using techniques like HPLC or GC-MS .

Catalysis

The benzimidazole moiety can act as a ligand in transition metal complexes that are used as catalysts in organic synthesis. The trifluoromethyl group could potentially influence the electronic properties of the metal center, affecting the catalytic activity .

Nanotechnology

Finally, in nanotechnology, the compound’s ability to form stable, planar structures makes it suitable for the design of molecular self-assembled monolayers (SAMs). These SAMs have applications in the creation of nanoscale devices and sensors .

properties

IUPAC Name

methyl 1-propan-2-yl-2-(trifluoromethyl)benzimidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N2O2/c1-7(2)18-10-5-4-8(11(19)20-3)6-9(10)17-12(18)13(14,15)16/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVYYVIVFAOUJIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(C=C(C=C2)C(=O)OC)N=C1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Isopropyl-2-trifluoromethyl-1H-benzoimidazole-5-carboxylic acid methyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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